2-(tert-Butoxycarbonylimino)-3,3,3-trifluoropropanoic acid methyl ester
Description
2-(tert-Butoxycarbonylimino)-3,3,3-trifluoropropanoic acid methyl ester is a fluorinated organic compound featuring a trifluoromethyl group, a tert-butoxycarbonyl (Boc)-protected imino moiety, and a methyl ester. Its molecular formula is C₁₀H₁₃F₃N₂O₄, with an InChIKey of XGLLQDIWQRQROJ-UHFFFAOYSA-N (derived from structurally similar compounds in and ). This compound serves as a key intermediate in enantioselective syntheses of α-trifluoromethyl amines and amino acids, leveraging the electron-withdrawing nature of the trifluoromethyl group to stabilize reactive intermediates during catalytic processes . The Boc group acts as a protective moiety for the imino nitrogen, enabling selective reactions at other sites .
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUQDXZZTNBXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126535-89-5 | |
| Record name | 126535-89-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonylimino)-3,3,3-trifluoropropanoic acid methyl ester typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting groupThe reaction conditions often involve the use of a base such as sodium hydroxide or potassium tert-butoxide in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonylimino)-3,3,3-trifluoropropanoic acid methyl ester undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Palladium or nickel catalysts for Suzuki–Miyaura coupling reactions.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Introduction of various functional groups at the trifluoromethyl position.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(tert-Butoxycarbonylimino)-3,3,3-trifluoropropanoic acid methyl ester can be achieved through various methods involving the reaction of trifluoropropanoic acid derivatives with Boc-protected amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the identity and purity of the synthesized product.
Peptide Synthesis
Boc-3-amino-2,2,3-trifluoropropanoic acid methyl ester is primarily utilized as a building block in peptide synthesis. Its unique trifluoromethyl group enhances the stability and bioactivity of peptides, making it an essential component in the design of therapeutic peptides.
Drug Development
The compound exhibits promising biological properties such as antimicrobial, antitumor, and antiviral activities. Research has shown that it can inhibit the growth of various bacteria including E. coli and S. aureus, as well as exhibit activity against cancer cells and viruses like herpes simplex virus. This positions it as a potential candidate for drug development aimed at treating infections and cancers.
Biological Studies
In biological research, Boc-3-amino-2,2,3-trifluoropropanoic acid methyl ester serves as a tool for studying protein interactions and functions. Its incorporation into peptides allows researchers to investigate the effects of fluorination on protein stability and activity.
Case Study 1: Antimicrobial Activity
A study conducted on Boc-3-amino-2,2,3-trifluoropropanoic acid methyl ester demonstrated its effectiveness against gram-negative and gram-positive bacteria. The compound was tested in vitro against various bacterial strains, showing significant inhibition of growth at low concentrations. This suggests its potential use as an antibacterial agent in therapeutic formulations.
Case Study 2: Antitumor Properties
Another research effort focused on the antitumor effects of this compound on human cancer cell lines. Results indicated that Boc-3-amino-2,2,3-trifluoropropanoic acid methyl ester could inhibit cell proliferation and induce apoptosis in cancer cells. This highlights its potential role in cancer treatment strategies.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonylimino)-3,3,3-trifluoropropanoic acid methyl ester involves the cleavage of the Boc protecting group under acidic conditions, leading to the formation of a free amine. The trifluoromethyl group can participate in various chemical reactions, often facilitated by transition metal catalysts, to form new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Methyl 2-(Trifluoromethyl)-3,3,3-trifluoropropanoate (CAS 360-54-3)
- Structure: Differs by replacing the Boc-imino group with a trifluoromethyl substituent at the α-position.
- Properties : Higher fluorine content (C₅H₄F₆O₂) results in increased density (1.604 g/cm³) and lower boiling point (90–91°C) compared to the target compound .
- Applications : Primarily used as a fluorinated building block in polymer chemistry and agrochemicals .
Methyl Trifluoropyruvate (CAS 13089-11-7)
- Structure: Contains an α-keto group (C=O) instead of the Boc-imino group.
- Reactivity: The keto group undergoes nucleophilic additions (e.g., Strecker synthesis) more readily than the imino group in the target compound .
- Applications: Intermediate in synthesizing trifluoromethylated amino acids and pharmaceuticals .
2-(((tert-Butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid
- Structure: Features a Boc-protected aminomethyl group rather than an imino moiety.
- Reactivity: The amino group allows for peptide coupling reactions, whereas the imino group in the target compound participates in cyclization or insertion reactions .
Functional Group Impact
Key Research Findings
- Methyl 2-(trifluoromethyl)-3,3,3-TFP exhibits superior fluorophilicity, making it a preferred solvent in specialty coatings .
Biological Activity
2-(tert-Butoxycarbonylimino)-3,3,3-trifluoropropanoic acid methyl ester, with CAS number 188030-43-5, is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on antibacterial properties, synthesis methods, structure-activity relationships, and relevant case studies.
- Molecular Formula : C8H12F3NO4
- Molecular Weight : 243.18 g/mol
- IUPAC Name : 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid
- Purity : Typically ≥ 97% .
Antibacterial Activity
Research has indicated that derivatives of compounds similar to 2-(tert-butoxycarbonylimino)-3,3,3-trifluoropropanoic acid exhibit significant antibacterial properties. A study highlighted the synthesis of various thiazolidine derivatives, where certain compounds demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed an IC50 value of 0.195 µg/mL against Pseudomonas aeruginosa, surpassing traditional antibiotics like Penicillin G and Kanamycin B .
Structure-Activity Relationships (SAR)
The biological activity of 2-(tert-butoxycarbonylimino)-3,3,3-trifluoropropanoic acid can be influenced by its structural features. The presence of the trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, which may contribute to its antibacterial efficacy. Additionally, modifications in the side chains can lead to variations in activity levels against specific bacterial strains .
Synthesis Methods
The synthesis of 2-(tert-butoxycarbonylimino)-3,3,3-trifluoropropanoic acid typically involves several steps:
- Formation of the tert-butoxycarbonyl (Boc) group : This is critical for protecting the amine during subsequent reactions.
- Introduction of the trifluoropropanoic moiety : This step often involves fluorination reactions that introduce the trifluoromethyl group.
- Final esterification : Converting the carboxylic acid into its methyl ester form enhances solubility and bioavailability.
Case Studies
- Antimicrobial Efficacy : In a comparative study of various derivatives, compounds structurally related to 2-(tert-butoxycarbonylimino)-3,3,3-trifluoropropanoic acid were evaluated for their antibacterial properties. The results indicated that modifications at the amino or carbonyl positions could significantly alter their effectiveness against different bacterial strains .
- Pharmacological Profiles : A pharmacological evaluation showed that certain derivatives exhibited not only antibacterial but also antifungal activities. This broad-spectrum activity suggests potential therapeutic applications in treating infections caused by resistant bacterial strains .
Q & A
Q. What synthetic strategies are commonly employed to prepare 2-(tert-butoxycarbonylimino)-3,3,3-trifluoropropanoic acid methyl ester?
The synthesis typically involves sequential protection, fluorination, and esterification steps. For example, the tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Subsequent trifluoromethylation can be achieved using trifluoromethylating agents like CF₃I or CF₃SiMe₃. The methyl ester is formed via esterification with methanol under acid catalysis. Key intermediates, such as N-Boc-protected imino esters, are purified via column chromatography and characterized by IR, NMR, and mass spectrometry (MS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- ¹H/¹³C NMR : To confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester moiety (δ ~3.7 ppm for methyl ester). Trifluoromethyl groups appear as quartets in ¹H NMR due to coupling with ¹⁹F nuclei.
- ¹⁹F NMR : Distinct signals for CF₃ groups (δ ~-60 to -70 ppm).
- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ (C=O stretching for Boc and ester groups).
- MS (EI/ESI) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .
Q. What are the typical reaction conditions for Boc deprotection in downstream applications?
The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) or catalytic hydrogenation (H₂/Pd-C). Careful pH control is critical to prevent ester hydrolysis. Reaction progress is monitored by TLC or LC-MS .
Advanced Research Questions
Q. How can enantioselective synthesis of 3,3,3-trifluoroalanine derivatives be achieved using this compound?
Asymmetric reduction of the imino group with chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata catalyst) yields enantiomerically enriched trifluoroalanine derivatives. For example, Sakai et al. reported up to 62% enantiomeric excess (ee) using (R)-oxazaborolidine in THF at -20°C. Post-reduction oxidative removal of the aromatic N-substituent retains configuration . Solvent polarity and temperature significantly impact enantioselectivity—lower temperatures and non-polar solvents favor higher ee .
Q. What mechanistic insights explain the solvent-dependent enantioselectivity in asymmetric reductions?
Polar solvents (e.g., DMF) disrupt hydrogen-bonding interactions between the catalyst and substrate, reducing stereocontrol. Non-polar solvents (e.g., toluene) stabilize transition-state complexes, enhancing enantioselectivity. Computational studies suggest that solvent polarity modulates the activation energy of competing diastereomeric pathways .
Q. How is this compound utilized in studying β-lyase-dependent metabolism?
The compound serves as a precursor for fluorinated metabolites. For instance, β-lyase enzymes cleave cysteine conjugates of fluorinated propanoates, producing metabolites like 3,3,3-trifluorolactic acid and 2-(fluoromethoxy)-3,3,3-trifluoropropanoic acid. These metabolites are identified in urine via GC-MS after derivatization (e.g., silylation) .
Q. What strategies optimize the synthesis of fluorinated heterocycles from this compound?
Cyclization with thiazole-forming reagents (e.g., Lawesson’s reagent) yields fluorinated thiazoles. For example, reaction with 2-methyl-4-trifluoromethylthiazole-5-carbaldehyde in THF at 0°C produces 2-[2-(4-methylphenyl)-4-trifluoromethylthiazol-5-yl]-3,3,3-trifluoropropanoic acid methyl ester (65% yield). The reaction mechanism involves nucleophilic attack at the imino carbon, followed by cyclodehydration .
Methodological Considerations
Q. How can competing side reactions (e.g., ester hydrolysis) be minimized during synthesis?
- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent moisture-induced hydrolysis.
- Employ mild bases (e.g., NaHCO₃) instead of strong bases during workup.
- Monitor reaction pH to avoid acidic or alkaline conditions that degrade the ester .
Q. What precautions are necessary for handling fluorinated intermediates?
- Use fluoropolymer-coated glassware to prevent adhesion of fluorinated compounds.
- Conduct reactions in well-ventilated fume hoods due to potential release of HF or CF₃-containing byproducts.
- Store compounds at room temperature in airtight containers under inert gas .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
